molecular formula C4H10ClN5 B2468501 2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride CAS No. 1874211-60-5

2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride

Cat. No.: B2468501
CAS No.: 1874211-60-5
M. Wt: 163.61
InChI Key: BHPKSFIHSXJCSI-UHFFFAOYSA-N
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Description

2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C4H9N5·HCl It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride typically involves the reaction of primary amines with orthoesters and azides. One common method is the heterocyclization reaction, where primary amines react with orthoesters and sodium azide in an acetic acid medium . This method is advantageous due to its relatively simple reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step reactions, but the process can be streamlined to enhance efficiency. For example, the preparation of similar compounds involves the use of sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO) as solvents, followed by heating to 80-85°C . These conditions facilitate the formation of the tetrazole ring and subsequent purification steps to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, orthoesters, and primary amines. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to elevated temperatures (80-85°C) depending on the specific reaction .

Major Products

The major products formed from these reactions include various tetrazole derivatives, which can be further modified to enhance their chemical and biological properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride is unique due to its specific side chain, which influences its reactivity and interaction with biological targets. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to other tetrazole derivatives.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c1-4(2,5)3-6-8-9-7-3;/h5H2,1-2H3,(H,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPKSFIHSXJCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNN=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874211-60-5
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine hydrochloride
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